4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

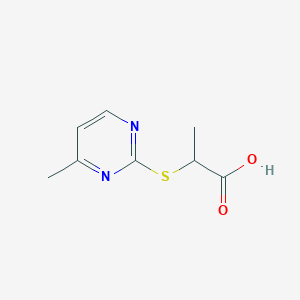

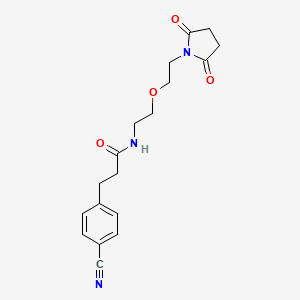

“4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide” is a chemical compound with the CAS Number: 1864760-23-5 . It has a molecular weight of 221.26 and its IUPAC name is (E)-4-hydroxy-N-(4-methoxybenzyl)but-2-enamide .

Synthesis Analysis

The compound can be synthesized from fatty acid amides . A series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, and N-(4-methoxy benzyl)oleamide, were synthesized using a suitable synthetic route involving DCC and DMAP as catalysts .Molecular Structure Analysis

The Inchi Code for the compound is 1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The compound is part of a new series of fatty acid amides . These amides were synthesized using a suitable synthetic route involving DCC and DMAP as catalysts . The synthesized compounds were characterized through FTIR, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.26 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cytotoxicity Studies

The compound has been used in cytotoxicity studies . In these studies, the compound’s ability to inhibit cell growth was evaluated against various cell lines. The results showed that the compound had greater efficacy, especially for the complex derived from HL1 .

Synthesis of Thiosemicarbazone Derivatives

The compound has been used in the synthesis of thiosemicarbazone derivatives . These derivatives were obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) .

Synthesis of Ruthenium (II)-p-cymene Complexes

The compound has been used in the synthesis of Ruthenium (II)-p-cymene complexes . The reaction of [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] with two thiosemicarbazones was studied .

Synthesis of Mirror-Image Proteins

The compound has been used in the synthesis of mirror-image proteins . These proteins, comprised entirely of d-amino acids instead of canonical l-amino acids, cannot be accessed using recombinant expression technologies .

Drug Discovery and Therapeutic Development

The compound has been used in drug discovery and therapeutic development . Mirror-image biomolecules, such as those derived from this compound, may be exploited for their distinctive properties, particularly in chemical reactions and biological systems .

Improved Synthesis of Long and Challenging Peptides and Proteins

The compound has been used to improve the synthesis of long and challenging peptides and proteins . The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial properties

Mode of Action

Compounds with similar structures have been shown to prevent amide bond-mediated side reactions, such as aspartimide formation and peptide aggregation, by installing a removable group into a peptide bond . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in the synthesis of various biologically active compounds and intermediates . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may also be involved in various biochemical transformations.

Pharmacokinetics

The compound’s molecular weight (22125) and formula (C12H15NO3) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to have various types of biological activity, including antimicrobial, antiarrhythmic, antidiabetic, and antiviral activities . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may have similar effects.

Action Environment

Similar compounds have been shown to be soluble in various solvents, including dmf, dmso, glacial acetic acid, dioxane, ethanol, and acetonitrile, and insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.

Orientations Futures

Propriétés

IUPAC Name |

(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMKAWAOTFBYGP-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)